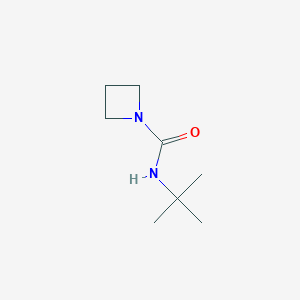
N-(tert-butyl)azetidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azetidines are four-membered heterocycles containing one nitrogen atom . They are important building blocks for polyamines by anionic and cationic ring-opening polymerization . The resulting polymers have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .
Synthesis Analysis
Azetidines can be synthesized through various methods. One of the common methods is the anionic ring-opening polymerizations of sulfonyl-activated aziridines and azetidines . The synthesis and diversification of novel heterocyclic amino acid derivatives can be achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .Molecular Structure Analysis
The molecular structure of azetidines is driven by a considerable ring strain, which provides a highly attractive entry to bond functionalization . The unique four-membered ring scaffold of azetidines containing the embedded polar nitrogen-atom represents a privileged motif in medicinal chemistry and appears in bioactive molecules and natural products .Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of azetidines are largely determined by their ring strain and the presence of a nitrogen atom in the ring . The ring strain of azetidines lies between that of less stable and difficult to handle aziridines and unreactive pyrrolidines .Applications De Recherche Scientifique
Synthesis and Functionalization
Synthesis of Enantiopure Azetidine-2-Carboxylic Acids : Research demonstrates the synthesis of azetidine-2-carboxylic acid analogs with heteroatomic side chains. These compounds, including variants of N-(tert-butyl)azetidine-1-carboxamide, are used for studying the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).
Production of 3-Haloazetidines for Medicinal Chemistry : A study describes the gram-scale synthesis of protected 3-haloazetidines, pivotal in medicinal chemistry for creating azetidine-3-carboxylic acid derivatives. These methods can be applied to compounds like this compound (Ji, Wojtas, & Lopchuk, 2018).
Pharmacological Applications
Anticancer Agent Design : Functionalized amino acid derivatives, including N-substituted azetidine carboxamides, have been synthesized and evaluated for cytotoxicity against human cancer cell lines, indicating potential in anticancer drug design (Kumar et al., 2009).
CFTR Potentiation in Cystic Fibrosis : this compound derivatives are part of the discovery of quinolinone-3-carboxamides, potent CFTR potentiators, and play a role in the development of drugs like ivacaftor for cystic fibrosis treatment (Hadida et al., 2014).
Chemical and Biological Research
Study of Protein Synthesis and Ion Transport : Azetidine-2-carboxylic acid, closely related to this compound, is used to investigate the relationship between protein synthesis and ion transport in plants, demonstrating its utility in biological research (Pitman, Wildes, Schaefer, & Wellfare, 1977).
Synthesis of N-Heterocycles in Drug Development : The use of tert-butanesulfinamide, which includes structures similar to this compound, is significant in the asymmetric synthesis of N-heterocycles. These structures are key in developing natural products and therapeutically relevant compounds (Philip, Radhika, Saranya, & Anilkumar, 2020).
Modular Synthesis of Azetidines : A new method for the modular synthesis of azetidines, including derivatives of this compound, has been developed. This method is important for creating motifs in medicinal chemistry (Fawcett, Murtaza, Gregson, & Aggarwal, 2019).
Orientations Futures
Propriétés
IUPAC Name |
N-tert-butylazetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-8(2,3)9-7(11)10-5-4-6-10/h4-6H2,1-3H3,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJVTHJNBWQMKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(3-acetamidophenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2670178.png)
![N-[[(2S,3R)-3-Methyl-2,3-dihydro-1-benzofuran-2-yl]methyl]prop-2-enamide](/img/structure/B2670181.png)
![6-(2-(indolin-1-yl)-2-oxoethyl)-4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2670184.png)





![(E)-2-(3-(2-methoxyphenyl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2670191.png)